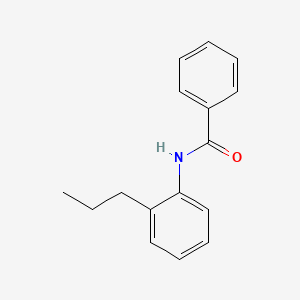

N-(2-propylphenyl)benzamide

Description

N-(2-Propylphenyl)benzamide is a benzamide derivative featuring a benzoyl group (C₆H₅C=O) linked via an amide bond to a 2-propylphenyl substituent. Benzamides are characterized by their amide-functionalized aromatic cores, which confer diverse chemical and biological properties.

Properties

IUPAC Name |

N-(2-propylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h3-7,9-12H,2,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPZEDLOMYXLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-propylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride with 2-propylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-propylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make this compound a potential candidate for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key Observations :

- Functional Groups : The 2-propylphenyl group in the target compound distinguishes it from hydroxyl (), sulfamoyl (), or phosphanyl () substituents in analogs. This group enhances hydrophobicity compared to polar derivatives.

- Molecular Weight : The target compound (MW ~239.13) is lighter than polyamine-containing benzamides (e.g., 249.18 in ) but heavier than simpler derivatives like N-(2-hydroxypropyl)benzamide (179.09, ).

Spectroscopic and Analytical Data

Table 2: Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.